N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzamide
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Overview
Description
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Scientific Research Applications
Regioselective and Stereospecific Synthesis
- The synthesis of N-acyl-2-benzoyl-3-phenylaziridines and their isomerization to N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide has been described, providing insights into regioselective and stereospecific synthesis processes (Samimi & Yamin, 2014).
Crystal Structure and NMR Assignments
- Investigations into the crystal structure and NMR assignments of related compounds, such as N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, have been conducted, revealing detailed structural characteristics (Samimi, 2016).
Psycho- and Neurotropic Profiling
- Research on the psycho- and neurotropic properties of related compounds, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, offers insights into potential therapeutic applications and effects on neurological functions (Podolsky, Shtrygol’, & Zubkov, 2017).
Antibacterial Evaluation
- Studies on 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, including N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-3-methylbenzamide, have demonstrated antibacterial properties and potential applications in addressing bacterial infections (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Antimycobacterial Activity
- Novel nitrobenzamide derivatives, including N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides, have been synthesized and shown to exhibit in vitro antitubercular activity, suggesting potential for treating tuberculosis (Wang et al., 2019).
Fluorescence Emission Interactions
- The fluorescence emissions of positional isomers of N-(methylthiazol-2-yl)nitrobenzamide and their interactions with various metal ions have been studied, highlighting their potential use in detecting specific ions (Phukan, Goswami, & Baruah, 2015).
Anticonvulsant Activity
- Research on 4-nitro-N-phenylbenzamides has explored their potential anticonvulsant properties, indicating possible therapeutic applications in treating seizures (Bailleux et al., 1995).
Mechanism of Action
Target of Action
The primary target of the compound N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis .
Mode of Action
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide acts as a direct inhibitor of FXa . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity for FXa over other human coagulation proteases . The compound produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . Although the compound has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide’s action primarily involve the reduction of thrombin generation and the inhibition of blood clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-11-15(8-9-17(13)21-10-3-2-7-18(21)23)20-19(24)14-5-4-6-16(12-14)22(25)26/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZXWMXKSALMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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